molecular formula C15H26O2 B3053618 2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- CAS No. 54763-52-9

2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-

Cat. No.: B3053618
CAS No.: 54763-52-9
M. Wt: 238.37 g/mol
InChI Key: CFWIJHYMQMETJN-UHFFFAOYSA-N
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Description

2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- is an organic compound with the molecular formula C15H26O2 It is characterized by the presence of two 3-methyl-2-butenyl groups attached to a 2-butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- typically involves the reaction of 2-butene with 3-methyl-2-buten-1-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- undergoes various

Properties

IUPAC Name

3-methyl-1,1-bis(3-methylbut-2-enoxy)but-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-12(2)7-9-16-15(11-14(5)6)17-10-8-13(3)4/h7-8,11,15H,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWIJHYMQMETJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(C=C(C)C)OCC=C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432547
Record name 2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54763-52-9
Record name 3-Methyl-1,1-bis[(3-methyl-2-buten-1-yl)oxy]-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54763-52-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butene, 3-methyl-1,1-bis[(3-methyl-2-buten-1-yl)oxy]
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Synthesis routes and methods I

Procedure details

In a 300-ml three-necked flask equipped with a water separator, 84 g (1 mole) of senecioaldehyde, 190 g (2.2 moles) of prenol and 2 mg of stannous chloride dihydrate were charged. The resulting mixture was heated at 100° C. under the pressure of 90 mmHg for 6 hours in an argon atmosphere while removing the water formed from the reaction mixture by azeotropic distillation. When water was no longer distilled, the solvent (hexane) and unreacted starting materials were distilled off under reduced pressure. Distillation of the residue under reduced pressure gave 223.3 g of senecioaldehyde diprenyl acetal (R1 =an isobutenyl group, R2 =a hydrogen atom and R3 =a prenyl group] (boiling point: 142° C./15 mmHg) (yield: 93.8%).
Quantity
84 g
Type
reactant
Reaction Step One
[Compound]
Name
prenol
Quantity
190 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
2 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20 Parts of 1,1-di-(3-methyl-2-butenyloxy)-3-methyl-2-butene which was synthesized in Example 1, 43 parts of xylene, and 0.1 part of ammonium nitrate were charged in a flask, and the xylene was distilled off under reduced pressure (20 mmHg). Thereafter the bath temperature was maintained at not higher than 100°C., and the distillate was collected until the reaction was completed. Re-distilling the so obtained distillate, 5.15 parts of a fraction of a distillate boiling at 46.5°C./0.1 mmHg was obtained, which was confirmed to be 1-(3-methyl-2-butenyloxy)-3-methyl-1,3-butadiene from the results of IR, NMR, and high resolving power mass spectrum analyses. The analyses data are shown in Table 9.
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

690 g (8.2 moles) of 3-methyl-but-2-en-1-al, 1730 g (20 moles) of 3-methyl-but-2-en-1-ol and 23 mg of 65% strength nitric acid (corresponding to 0.62 × 10-4 % by weight of 100% strength HNO3, based on 2,420 g of starting compounds) are boiled under 60 mm Hg in a 4 liter flask surmounted by a packed column (filled with 5 mm Raschig rings). The bottom temperature assumes a value of 76-88° C. The packed column has a diameter of 45 mm and has 30 theoretical plates. The water formed in the reaction is taken off at the top of the column and the organic material which separates from the water is returned continuously into the top of the column. With a reflux of 600 g/hour, quantitative conversion of the aldehyde is achieved after 4.5 hours. 1,1-Bis-(3-methyl-but-2-en-1-yl-oxy)-3-methyl-but-2-ene is obtained about 99% pure after distilling off the excess alcohol, the yield being 98.6% based on 3-methyl-but-2-en-1-al and 98.2% based on 3-methyl-but-2-en-1-ol.
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
1730 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
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reactant
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-
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